Product packaging for 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one(Cat. No.:CAS No. 89438-62-0)

2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one

Katalognummer: B11852648
CAS-Nummer: 89438-62-0
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: BVJVQDMEVBCGIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is a synthetic indazole derivative intended for research and development purposes. This compound features a benzyl group substituted with an acetyl moiety at the para-position, a structure often associated with potential bioactivity. Indazole scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their ability to interact with various biological targets. Researchers are exploring such compounds as modulators of protein function, including enzymes and receptors. For instance, structurally similar indazole-based molecules have been reported as potent and selective antagonists for GPCRs, such as the adrenomedullin-2 (AM2) receptor, highlighting the therapeutic potential of this chemical class (see related research: ). Other research areas include the development of pyruvate kinase modulators for investigating metabolic diseases and cancer (see related research: ), and the exploration of estrogen receptor modulators (see related research: ). The specific mechanism of action, pharmacokinetics, and full spectrum of biological activity for this compound are substance-specific and must be determined by the investigating researcher. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2 B11852648 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one CAS No. 89438-62-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

89438-62-0

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

2-[(4-acetylphenyl)methyl]-1H-indazol-3-one

InChI

InChI=1S/C16H14N2O2/c1-11(19)13-8-6-12(7-9-13)10-18-16(20)14-4-2-3-5-15(14)17-18/h2-9,17H,10H2,1H3

InChI-Schlüssel

BVJVQDMEVBCGIC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Biological and Pharmacological Relevance of 2 4 Acetylbenzyl 1h Indazol 3 2h One and Indazolone Scaffolds

Overview of Bioactive Indazolone Derivatives in Preclinical Research

The indazolone ring system is a core structural element in a multitude of compounds demonstrating significant pharmacological potential in preclinical settings. nih.gov These derivatives have been explored for a wide array of therapeutic applications, owing to their versatile biological activities.

Substituted indazolone derivatives have shown promise as:

Antiviral and antibacterial agents nih.gov

Antichagasic drugs nih.gov

Antihyperglycemic agents nih.gov

TRPV1 receptor antagonists for analgesic applications nih.gov

Anti-inflammatory agents nih.gov

Angiotensin II receptor antagonists nih.gov

Potent inhibitors of Cyclin-Dependent Kinases (CDKs) for anticancer therapy nih.gov

The development of efficient synthetic methodologies, such as photochemical cyclization, has enabled the rapid generation of structurally diverse 2-N-substituted indazolones, facilitating the exploration of their structure-activity relationships. nih.gov This has been instrumental in identifying novel indazolone-based compounds with potential therapeutic value. The versatility of the indazolone scaffold allows for the incorporation of various bioactive moieties, leading to compounds with a broad spectrum of biological activities that continue to be explored by medicinal chemists. nih.gov

Table 1: Preclinical Bioactivities of Various Indazolone Derivatives

Compound Class Preclinical Bioactivity Reference
2-N-Substituted Indazolones Antiviral, Antibacterial, Antichagasic, Antihyperglycemic, Analgesic (TRPV1 antagonist), Anti-inflammatory, Antihypertensive (Angiotensin II receptor antagonist), Anticancer (CDK inhibitor) nih.gov
N(2)-Arylindazol-3(2H)-ones Anti-inflammatory nih.gov
3-(Pyrrolopyridin-2-yl)indazoles Anti-proliferative against various cancer cell lines nih.gov

Investigation of Indazolone Compounds as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has been extensively utilized in the design of kinase inhibitors, with several indazole-containing drugs approved for clinical use. researchgate.netchim.it

Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues in proteins. Their aberrant activity is a key driver in the development and progression of many cancers. Indazole derivatives have emerged as a significant class of tyrosine kinase inhibitors. For instance, Pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy. researchgate.net

Preclinical research has identified numerous indazolone and indazole derivatives with potent inhibitory activity against various tyrosine kinases. For example, a series of 1H-indazole derivatives were designed and evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, with some compounds showing strong potency against both wild-type and mutant forms of the enzyme. nih.gov Another study reported the discovery of a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant, based on a 3-amino-1H-indazole scaffold. nih.govsemanticscholar.org

Table 2: Examples of Tyrosine Kinase Inhibition by Indazolone/Indazole Derivatives

Derivative Type Target Tyrosine Kinase IC50 Reference
1H-Indazole Derivative EGFR T790M 5.3 nM nih.gov
1H-Indazole Derivative EGFR 8.3 nM nih.gov
3-Amino-1H-indazole (AKE-72) BCR-ABLWT < 0.5 nM nih.gov
3-Amino-1H-indazole (AKE-72) BCR-ABLT315I 9 nM nih.gov

Serine/threonine kinases, another major class of protein kinases, are also crucial regulators of cellular processes. The indazolone scaffold has proven to be a valuable template for the development of inhibitors targeting these enzymes. For instance, novel 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors, a family of serine/threonine kinases implicated in tumorigenesis. nih.govresearchgate.net

Furthermore, indazole derivatives have been investigated as inhibitors of other serine/threonine kinases such as the JNKs (c-Jun N-terminal kinases) and RSK2 (Ribosomal S6 Kinase 2). chim.it A reversible covalent inhibitor of RSK2, featuring an indazole moiety, demonstrated high potency and good selectivity. chim.it Additionally, a series of 1H-indazole amide derivatives have shown significant enzymatic and cellular activity against ERK1/2 (Extracellular signal-regulated kinases 1/2). nih.gov

Table 3: Examples of Serine/Threonine Kinase Inhibition by Indazolone/Indazole Derivatives

Derivative Type Target Serine/Threonine Kinase IC50 Reference
3-(Pyrazin-2-yl)-1H-indazole Pan-Pim Kinase Potent Inhibition nih.govresearchgate.net
Indazole Derivative JNK1 6 nM chim.it
Indazole Derivative JNK2 17 nM chim.it
Indazole Derivative JNK3 40 nM chim.it
Indazole Derivative (Covalent) RSK2 < 2.5 nM chim.it
1H-Indazole Amide ERK1 9.3 ± 3.2 nM nih.gov
1H-Indazole Amide ERK2 25.8 ± 2.3 nM nih.gov

Modulation of Other Enzyme Systems by Indazolone-Based Molecules

Beyond kinase inhibition, the versatile indazolone scaffold has been shown to interact with other important enzyme systems, demonstrating a broad pharmacological profile.

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, playing a crucial role in vasodilation and other physiological processes. nih.govfrontiersin.orgnih.govmdpi.com A prominent example of an indazolone-related compound in this area is Cinaciguat (BAY 58-2667), a heme-independent sGC activator. nih.gov This compound and its derivatives have been shown to activate sGC, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The activation of sGC by these compounds offers a therapeutic strategy for conditions associated with impaired NO signaling. nih.govnih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoforms is a validated therapeutic approach for a range of conditions. nih.gov While the direct inhibition of PDEs by 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one has not been reported, the broader class of nitrogen-containing heterocyclic compounds, including those with structural similarities to indazolones, has been explored as PDE inhibitors. For example, various heterocyclic structures have been developed as potent inhibitors of PDE3 and PDE4. researchgate.net Cilostazol, a PDE3A inhibitor, is used clinically and has an IC50 of 0.2 μM for PDE3 inhibition. mdpi.com The development of selective PDE inhibitors remains an active area of research, with the potential for indazolone-based structures to be explored for this target class.

Methodologies for In Vitro Biological Assessment of Indazolone Compounds

The preliminary evaluation of the biological activity of indazolone compounds is predominantly conducted through in vitro assays. These assays are essential for determining the potential of these compounds to interact with biological targets and to affect cellular processes. The primary methodologies employed can be broadly categorized into enzyme activity assays and cell-based proliferation and viability assays.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine the inhibitory activity of indazolone compounds against specific enzymes are therefore a cornerstone of their biological evaluation. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.

A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value is indicative of a more potent inhibitor. The determination of IC50 values typically involves measuring enzyme activity across a range of inhibitor concentrations and then fitting the data to a dose-response curve.

For instance, various indazole derivatives have been evaluated for their inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, and various protein kinases that play crucial roles in cell signaling and cancer progression. nih.govbohrium.com

Table 1: Examples of Enzyme Inhibition by Indazole Derivatives (Note: This table presents data for indazole derivatives in general, as specific data for this compound is not publicly available.)

Compound ClassTarget EnzymeReported IC50 ValuesReference
Diarlylamide 3-aminoindazoleBCR-ABLWT< 0.5 nM nih.gov
Diarlylamide 3-aminoindazoleBCR-ABLT315I9 nM nih.gov
N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amineALK53.5 ± 0.4 nM nih.gov

Cell-based assays are fundamental in determining the effect of indazolone compounds on cell health and growth, particularly in the context of cancer research. These assays can ascertain whether a compound is cytotoxic (kills cells) or cytostatic (inhibits cell proliferation).

A variety of assays are available to measure cell proliferation and viability. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. nih.gov

Other frequently used assays include:

XTT assay: Similar to the MTT assay but yields a water-soluble formazan product.

WST-1 assay: Another tetrazolium-based assay that produces a water-soluble formazan.

Trypan Blue exclusion assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue.

Lactate Dehydrogenase (LDH) assay: Measures the release of LDH from damaged cells as an indicator of cytotoxicity.

These assays are routinely used to screen libraries of indazolone derivatives against various cancer cell lines to identify compounds with potent antiproliferative activity. nih.govnih.gov

Table 2: Examples of Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines (Note: This table presents data for various indazole derivatives, as specific data for this compound is not publicly available.)

CompoundCell LineIC50 (µM)Reference
Compound 6o (an indazole derivative)K562 (chronic myeloid leukemia)5.15 nih.gov
Compound 6o (an indazole derivative)HEK-293 (normal human embryonic kidney)33.2 nih.gov

Specific Research Findings and Proposed Biological Roles for this compound

Following an extensive review of the scientific literature, no specific research findings, data tables, or proposed biological roles for the chemical compound This compound could be identified. The available research focuses on the broader class of indazole and indazolone derivatives.

The diverse biological activities reported for the indazole scaffold suggest that this compound could potentially exhibit a range of pharmacological effects. For instance, numerous indazole derivatives have been investigated as:

Anticancer Agents: Many indazole-containing compounds have demonstrated potent antiproliferative activity against a variety of cancer cell lines. nih.govnih.govnih.gov The proposed mechanisms of action often involve the inhibition of protein kinases that are critical for cancer cell growth and survival. pnrjournal.com

Anti-inflammatory Agents: The inhibition of enzymes like COX-1 and COX-2 is a key mechanism for anti-inflammatory drugs, and some indazole derivatives have shown activity against these enzymes.

Antimicrobial Agents: Certain indazole derivatives have been evaluated for their activity against various bacterial and fungal strains.

Structure Activity Relationship Sar Studies of 2 4 Acetylbenzyl 1h Indazol 3 2h One Analogs

Identification of Pharmacophoric Features within the Indazolone Scaffold

The indazolone core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as the fundamental pharmacophore for a wide range of biological activities. nih.govcaribjscitech.com The planarity of this heterocyclic ring system, along with the presence and relative positions of its nitrogen atoms, are key determinants of its interaction with biological targets. The ability of the indazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is central to its biological function. The tautomeric forms of indazole, primarily 1H-indazole and 2H-indazole, further contribute to its chemical diversity and biological promiscuity. nih.gov The specific arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions within the indazolone scaffold, dictates its binding affinity and selectivity for different protein targets. youtube.com

Impact of Substitution at the Indazolone Nitrogen Atoms (N1 and N2) on Biological Efficacy

Substitution at the N1 and N2 positions of the indazolone ring has a profound impact on the biological activity of these compounds. The nature, size, and electronic properties of the substituents at these positions can modulate the molecule's affinity, selectivity, and pharmacokinetic properties.

Substitutions on the carbocyclic part of the indazolone ring (positions C4, C5, C6, and C7) and at the C3 position also play a significant role in modulating biological activity. The introduction of various functional groups can influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with the target. For instance, electron-withdrawing or electron-donating groups on the benzene ring can alter the pKa of the indazole nitrogens, influencing their hydrogen bonding capabilities. researchgate.net Structure-activity relationship studies have shown that the placement of substituents at the C3 position can be crucial for potent inhibitory activities. nih.gov

Contribution of the Acetyl Group and Benzyl (B1604629) Linker to Biological Activity and Selectivity in 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one

The acetyl group and the benzyl linker in this compound are not merely passive components; they actively contribute to the compound's biological activity and selectivity. The benzyl linker serves to position the acetyl group in an optimal orientation within the binding site of the target protein. Its length and flexibility are critical for achieving the correct geometry for binding. The acetyl group itself is often involved in key interactions, such as forming hydrogen bonds or participating in dipole-dipole interactions. nih.gov The presence and position of the acetyl group can significantly enhance the potency of the compound compared to unsubstituted or differently substituted analogs.

Conformational Analysis and its Correlation with Observed SAR

The three-dimensional conformation of this compound and its analogs is a crucial factor in determining their biological activity. Conformational analysis helps in understanding the spatial arrangement of the different pharmacophoric features and how they interact with the biological target. nih.gov The relative orientation of the indazolone ring and the 4-acetylbenzyl substituent, as dictated by the rotational freedom around the N2-benzyl bond, can lead to different low-energy conformations. The bioactive conformation, the one that the molecule adopts when bound to its target, is not necessarily the lowest energy conformation in solution. Understanding the conformational preferences of these molecules and how they relate to their observed SAR is essential for rational drug design. nih.gov

Strategies for SAR Optimization and Lead Compound Development in Indazolone Research

The development of lead compounds based on the indazolone scaffold involves systematic SAR optimization strategies. nih.gov This process typically includes:

Modification of Substituents: Systematically altering the substituents at the N1, N2, and various positions on the indazolone ring to probe the steric, electronic, and hydrophobic requirements of the target's binding site. patsnap.com

Scaffold Hopping: Replacing the indazolone core with other heterocyclic systems while retaining the key pharmacophoric features to explore new chemical space and potentially improve properties like selectivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity).

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. youtube.com

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, if available, to design novel analogs that fit optimally into the binding site and form favorable interactions. nih.gov

Through these iterative cycles of design, synthesis, and biological evaluation, researchers can refine the structure of lead compounds to develop potent and selective drug candidates.

Bioisosteric Replacement Studies

There is no specific information available in the reviewed literature regarding bioisosteric replacement studies on this compound. Such studies would typically involve replacing the acetyl group, the benzyl moiety, or parts of the indazolone core with other functional groups that have similar physical or chemical properties to investigate their effect on biological activity. While the concept of bioisosteric replacement is a common strategy in drug design for modifying the activity or properties of a lead compound, nih.gov its application and results for this specific molecule have not been reported.

Homologation and Chain Elongation Effects

No research findings were identified that describe the effects of homologation or chain elongation on the activity of this compound analogs. This line of investigation would involve systematically increasing the length of the methylene (B1212753) linker between the indazolone ring and the phenyl group (i.e., changing from a benzyl to a phenethyl or longer chain) to assess the impact on biological efficacy. This is a fundamental approach in medicinal chemistry to probe the optimal distance and orientation of functional groups for receptor binding, but data for this specific chemical series is absent from the available literature.

Positional Isomerism and its Influence on Activity

Information regarding the influence of positional isomerism on the activity of this compound is not available. A study on positional isomerism would involve synthesizing and testing isomers where the acetylbenzyl group is attached to a different position on the indazole nucleus (e.g., at the N-1 position instead of N-2) or where the acetyl group is moved to the ortho- or meta-positions of the phenyl ring instead of the para-position. Such studies are crucial for understanding the spatial requirements of the target receptor, but no such investigations have been published for this compound.

Computational Approaches in Indazolone Research, with a Focus on 2 4 Acetylbenzyl 1h Indazol 3 2h One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand within the active site of a target protein.

Prediction of Binding Modes and Affinities of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one

Molecular docking simulations are crucial for predicting how this compound or analogous compounds orient themselves within a protein's binding pocket. These simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction between the ligand and the protein. researchgate.net

For instance, in studies involving similar heterocyclic compounds, docking analyses reveal that the indazolone core can position itself deep within the binding cavity, while the acetylbenzyl group explores interactions with various subpockets. The specific binding mode is dictated by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The binding energy for indazolone derivatives can vary significantly depending on the target protein and the specific substitutions on the indazolone scaffold. jocpr.comnih.gov

Table 1: Representative Docking Scores for Indazolone Analogs Against Various Protein Targets Note: This table is illustrative and compiles data from various studies on indazolone-like compounds to demonstrate the typical range of binding affinities observed.

Protein Target Ligand Type Binding Affinity (kcal/mol) Reference Protein Data Bank (PDB) ID
Carbonic Anhydrase II Indazolone Sulfonamide -8.5 4BDS
MDM2 Trityl-azaindazole -9.2 Not Specified
K-Ras Oxazaphospholo-indole -7.9 Not Specified
Acetylcholinesterase Pyridazine derivative -9.1 4EY7

Identification of Key Residues and Interaction Hotspots in Target Binding Pockets

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. nih.govnih.gov These "hotspots" are regions in the binding pocket where interactions are most favorable. For this compound, the carbonyl oxygen of the indazolone ring and the acetyl group are potential hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. researchgate.net

Analysis of docking poses often reveals key interactions:

Hydrogen Bonds: The indazolone core's nitrogen and oxygen atoms can form hydrogen bonds with polar residues like glutamine, aspartic acid, and histidine. nih.govnih.gov

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings of the molecule typically interact with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine. researchgate.net

Electrostatic Interactions: The electron distribution across the molecule can lead to favorable electrostatic contacts with charged residues in the binding pocket.

Table 2: Common Interacting Residues for Indazole-like Scaffolds in Protein Binding Pockets This table synthesizes common findings from docking studies on various indazole and related heterocyclic inhibitors.

Interaction Type Key Amino Acid Residues Ligand Moiety Involved
Hydrogen Bonding Gln, His, Asp, Glu, Val Indazolone core (N-H, C=O), Acetyl group (C=O)
Hydrophobic/Van der Waals Leu, Ile, Phe, Val, Pro, Met Benzyl ring, Phenyl ring of indazolone
π-π Stacking Phe, Tyr, His Benzyl ring, Phenyl ring of indazolone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic structure, stability, and reactivity of molecules from first principles. researchgate.netphyschemres.org These methods are invaluable for studying aspects of molecular behavior that are not accessible through classical mechanics-based simulations. arxiv.org

Theoretical Assessment of Indazolone Tautomerism and Stability

The indazolone scaffold can exist in different tautomeric forms, which can significantly influence its chemical properties and biological activity. Quantum chemical calculations are used to determine the relative stability of these tautomers by computing their energies. nih.govearthlinepublishers.com For heterocyclic systems like quinolin-4-one, studies have shown that keto forms are often more stable than their enol counterparts, and this stability can be influenced by the solvent environment. scirp.org

DFT calculations can predict the Gibbs free energy of formation for each tautomer. earthlinepublishers.com The tautomer with the lowest energy is considered the most stable and likely the most abundant form under equilibrium conditions. These calculations often reveal that the stability is a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvent effects. nih.govchemrxiv.org Studies on similar heterocyclic systems like phthalazinone have demonstrated that the presence of a water molecule can significantly lower the energy barrier for proton transfer between tautomeric forms. chemmethod.com

Table 3: Calculated Relative Energies of Indazolone Tautomers (Illustrative) This data is hypothetical, based on general findings for similar heterocyclic systems, to illustrate the output of DFT calculations.

Tautomeric Form Method/Basis Set Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in Water
1H-Indazol-3(2H)-one (Keto) B3LYP/6-311++G(d,p) 0.00 (Reference) 0.00 (Reference)
1H-Indazol-3-ol (Enol) B3LYP/6-311++G(d,p) +4.5 +2.8
2H-Indazol-3-ol (Enol) B3LYP/6-311++G(d,p) +7.2 +5.1

Mechanistic Elucidation of Synthetic Pathways via DFT

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation. mdpi.com This includes identifying transition states, intermediates, and calculating activation energies. For the synthesis of N-substituted indazolones like this compound, DFT can be used to compare different potential reaction pathways, such as N-alkylation or cyclization reactions, to determine the most energetically favorable route. organic-chemistry.org

For example, in the synthesis of related heterocyclic compounds, DFT has been used to study the chemoselectivity of reactions, explaining why one regioisomer is formed preferentially over another. mdpi.com By calculating the activation barriers for each step, a detailed, quantitative understanding of the reaction mechanism can be achieved, which is crucial for optimizing reaction conditions and improving yields. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. ajchem-a.com MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the protein. nih.gov

An MD simulation of the this compound-protein complex would reveal how the ligand adjusts its conformation within the binding site. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein and ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the simulation time, confirming the stability of key interactions identified in docking. ajchem-a.com

These simulations can confirm the stability of the binding pose predicted by docking and reveal alternative binding modes or conformational changes that might occur upon ligand binding. nih.govuoa.gr

Ligand-Based and Structure-Based Drug Design Methodologies

In the quest for novel therapeutics, computational drug design has become an indispensable tool. Methodologies are broadly categorized into ligand-based and structure-based approaches, both of which have been instrumental in the study of indazole and indazolone derivatives. nih.govnih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. Techniques like X-ray crystallography and NMR spectroscopy provide high-resolution models of the target's binding site. nih.gov This information allows for the rational design of inhibitors that can fit precisely into the active site, forming favorable interactions and modulating the target's activity. For the indazole class of compounds, structure-based methodologies have been successfully employed to design potent inhibitors. For instance, the structure-guided design of indazole-containing inhibitors for S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase led to a significant 6,000-fold increase in potency. nih.gov Similarly, fragment-based design, a subset of SBDD, has been used to identify novel 1H-indazol derivatives as potent kinase inhibitors by understanding the hydrogen bonding interactions within the kinase hinge region. nih.gov

Conversely, ligand-based drug design (LBDD) is utilized when the 3D structure of the biological target is unknown or poorly characterized. nih.gov This approach leverages the chemical and structural information of a set of known active ligands (molecules that bind to the target). By analyzing the common features of these active compounds, a model can be constructed to predict the activity of new, untested molecules. Key LBDD techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These methods are pivotal in identifying the key molecular features responsible for a compound's biological effect, guiding the synthesis of more potent analogues.

Pharmacophore Modeling and Virtual Screening for Novel Indazolone Chemotypes

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov

The process begins by aligning a set of known active compounds and abstracting their shared chemical features. This generates a 3D pharmacophore hypothesis, which serves as a template or query for virtual screening. nih.gov Virtual screening involves rapidly searching large databases of chemical compounds (such as the ZINC database or commercial libraries) to identify molecules that match the pharmacophore model. nih.govnih.gov This computational filtering process can significantly narrow down the number of compounds for experimental testing, saving considerable time and resources.

For chemotypes related to indazolones, pharmacophore models have been developed to identify novel inhibitors for various targets. For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was built using known selective inhibitors and included features like hydrogen bond acceptors and aromatic rings. nih.gov This model could then be used to screen for new compounds, potentially including novel indazolone scaffolds, with a predicted preference for COX-2. nih.gov The identified "hits" from the virtual screen are then subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation to confirm their biological activity. This approach is a powerful strategy for scaffold hopping—finding new and diverse chemical structures (chemotypes) that retain the desired biological activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) for Compound Design

A compound's efficacy as a drug is determined not only by its interaction with the intended target but also by its pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). A significant number of drug candidates fail in later stages of development due to poor ADMET properties. Therefore, the early prediction of these characteristics using computational (in silico) methods is a critical component of modern drug design. rsc.orgnih.govnih.gov

In silico ADMET prediction involves using computational models to estimate various physicochemical and pharmacokinetic properties of a molecule based on its structure. These predictions help chemists prioritize which compounds to synthesize and which to discard, focusing efforts on molecules with a higher probability of success. researchgate.net Key parameters often evaluated include solubility, permeability (e.g., Caco-2 cell permeability for intestinal absorption), blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. nih.govsemanticscholar.org Drug-likeness scores, often based on rules like Lipinski's Rule of Five, are also calculated to assess the compound's potential as an orally available drug.

The table below illustrates some of the key ADMET properties that are commonly predicted using computational tools for compounds in early-stage discovery.

Property CategoryParameterImportance in Drug Design
Absorption Aqueous SolubilityAffects dissolution and absorption in the gastrointestinal tract.
Caco-2 PermeabilityPredicts intestinal absorption and oral bioavailability.
Human Intestinal Absorption (HIA)Estimates the percentage of a drug absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) PenetrationDetermines if a compound can reach targets in the central nervous system.
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on the target.
Metabolism CYP450 Enzyme Inhibition (e.g., 2D6, 3A4)Predicts potential for drug-drug interactions.
Excretion Total ClearanceIndicates the rate at which a drug is removed from the body.
Physicochemical Lipinski's Rule of FiveAssesses "drug-likeness" for oral bioavailability.
Polar Surface Area (PSA)Influences membrane permeability and solubility.

Integration of Computational Studies to Inform the Design and Elucidate the Activity of this compound

The true power of computational chemistry in drug discovery lies in the integration of various methodologies to build a comprehensive understanding of a compound's behavior. For a specific molecule like this compound, a multi-faceted computational approach is essential to guide its design, optimization, and to elucidate the structural basis of its activity.

An integrated workflow would typically begin with either ligand-based or structure-based methods to identify the indazolone scaffold as a promising starting point. If known binders to a target exist, pharmacophore modeling could be used to define key interaction features. This model would then guide a virtual screening campaign to identify initial hits, which could include this compound.

Simultaneously, in silico ADMET predictions would be run on these hits. nih.govnih.gov Compounds with predicted liabilities, such as poor absorption or potential for metabolic instability, would be deprioritized. This early-stage filtering ensures that synthetic and testing resources are focused on candidates with more favorable drug-like properties.

For the most promising candidates, structure-based techniques like molecular docking would be employed to predict their binding mode within the target's active site. This provides crucial insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are responsible for the compound's activity. Such detailed computational analyses can explain structure-activity relationships (SAR) and guide the rational design of new analogues with improved potency and selectivity. For instance, computational studies on related indazole derivatives using methods like Density Functional Theory (DFT) have been used to investigate structural, electronic, and spectroscopic properties, providing a deep understanding of the molecule's fundamental characteristics. researchgate.net

By combining pharmacophore modeling, virtual screening, ADMET prediction, and molecular docking, researchers can construct a holistic profile of this compound. This integrated computational strategy informs its potential as a therapeutic agent, predicts its behavior in vivo, and provides a clear rationale for further chemical modifications to enhance its biological activity and drug-like properties.

Future Research Directions for 2 4 Acetylbenzyl 1h Indazol 3 2h One and Indazolone Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Indazolone Scaffolds

The synthesis of indazolone scaffolds has traditionally relied on methods that can be harsh or inefficient. nih.gov Future research is increasingly focused on developing novel and sustainable synthetic routes that are more environmentally friendly and offer greater efficiency and substrate scope.

Key areas of development include:

Green Chemistry Approaches: The use of eco-friendly solvents, such as water, and catalysts derived from natural sources, like lemon peel powder, are being explored to reduce the environmental impact of synthesis. nih.govresearchgate.net Photochemical methods that operate at room temperature without the need for harsh reagents or metal catalysts represent a significant step towards greener synthesis. nih.gov

Catalyst Innovation: Nanoparticle-based catalysts are gaining attention due to their high surface area, which can lead to rapid reactions under mild conditions and easy separation from the reaction mixture. Additionally, the development of metal-free reaction pathways and the use of abundant and non-toxic metals like copper are becoming more common. organic-chemistry.orgnih.gov

Efficiency and Atom Economy: Modern synthetic strategies aim for high yields, broad functional group tolerance, and high atom economy. nih.gov Techniques like one-pot reactions, where multiple steps are performed in a single reaction vessel, and methods that allow for late-stage functionalization are crucial for rapidly generating diverse libraries of indazolone derivatives for biological screening. rsc.orgnih.gov

Below is a table comparing traditional and emerging synthetic methodologies for indazolone scaffolds.

FeatureTraditional MethodsEmerging Sustainable Methods
Catalysts Often rely on precious or toxic metals (e.g., Palladium, Rhodium). nih.govUtilize eco-friendly catalysts (e.g., nano-catalysts, natural catalysts) or are catalyst-free. researchgate.net
Solvents Typically use volatile organic compounds (VOCs).Employ green solvents like water or ionic liquids. nih.gov
Reaction Conditions May require high temperatures and harsh reagents (e.g., strong bases). nih.govOperate under mild conditions (e.g., room temperature, UV light). nih.gov
Sustainability Lower atom economy, potential for hazardous waste.High atom economy, reduced waste, and improved safety profile. nih.gov
Examples Davis-Beirut reaction, Friedel–Crafts cyclization. nih.govacs.orgPhotocatalyst-free synthesis, ultrasound-assisted reactions, low-valent titanium cyclization. researchgate.netacs.org

Advanced Modifications of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure affects biological activity. nih.govfrontiersin.org For a specific compound like this compound, future research will focus on systematic modifications to enhance its potency against biological targets while improving its selectivity to minimize off-target effects.

Potential modification strategies include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzyl ring can modulate the compound's electronic and steric properties, potentially improving its binding affinity to target proteins. SAR studies on similar benzylamine (B48309) templates have shown that such substitutions can significantly impact biological activity. mdpi.com

Modification of the Acetyl Group: The acetyl moiety offers a prime location for derivatization. It can be transformed into other functional groups or used as a handle to attach larger moieties, which could explore new binding pockets within a target protein.

The table below outlines potential modification sites on this compound and the expected impact on its properties.

Modification SiteType of ModificationPotential ImpactRationale
Benzyl Ring Introduction of electron-donating or -withdrawing groups.Altered binding affinity and pharmacokinetic properties.Modulates electronic interactions with the target protein. frontiersin.org
Acetyl Group Conversion to oxime, alcohol, or amine; use as a linker.Creation of new hydrogen bond donors/acceptors; exploration of new binding regions.The carbonyl group is a versatile functional handle for chemical elaboration.
Indazolone Core Substitution at various positions (e.g., C5, C6).Improved selectivity and potency; enhanced drug-like properties.Fine-tunes the overall molecular scaffold for better target engagement. nih.gov
N-Benzyl Linker Introduction of substituents on the methylene (B1212753) bridge.Increased steric bulk to probe for specific hydrophobic pockets.Mimics favorable lipophilic groups seen in other potent inhibitors. mdpi.com

Exploration of Undiscovered Biological Targets for Indazolone Derivatives

Indazolone derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govlongdom.orgnih.gov However, the full therapeutic potential of this scaffold is likely yet to be realized. Future research will involve systematic screening of indazolone libraries against a broad range of biological targets to uncover novel therapeutic applications.

Avenues for exploration include:

High-Throughput Screening (HTS): Screening large, diverse libraries of indazolone derivatives against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families can identify novel hits for diseases with unmet medical needs.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific molecular target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

Chemoproteomics: This technique uses chemical probes derived from the indazolone scaffold to identify protein targets directly in complex biological systems, helping to elucidate the mechanism of action of active compounds.

The following table lists known and potential biological targets for indazolone derivatives.

Target ClassKnown ExamplesPotential Future Targets
Kinases Tyrosine kinase inhibitors (e.g., Pazopanib), CDK8, Bcr-Abl. nih.govOther members of the kinome implicated in cancer and inflammatory diseases.
Enzymes Histone Deacetylases (HDACs), Cyclooxygenase (COX). nih.govresearchgate.netProteases, phosphatases, metabolic enzymes.
Ion Channels Calcium-release activated calcium (CRAC) channels. nih.govOther ion channels involved in neurological or cardiovascular diseases.
Receptors 5-HT2C receptor agonists. researchgate.netNuclear hormone receptors, orphan GPCRs.

Synergistic Application of Synthetic Chemistry and Computational Chemistry in Drug Discovery

The integration of computational chemistry with synthetic chemistry has become a cornerstone of modern drug discovery, accelerating the design-make-test-analyze cycle. longdom.orgacs.org This synergy is crucial for the efficient development of new indazolone-based therapeutics.

The collaborative workflow involves:

Virtual Screening and Molecular Docking: Computational tools can screen vast virtual libraries of indazolone derivatives against the three-dimensional structure of a biological target. longdom.orgnih.gov This helps prioritize which compounds to synthesize, saving significant time and resources. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of indazolone derivatives with their biological activity. longdom.org These models can then predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indazolone designs. researchgate.netnih.gov This allows chemists to filter out compounds with poor drug-like properties early in the discovery process.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of an indazolone derivative when bound to its target, helping to understand the stability of the interaction and guide further optimization. nih.govrsc.org

This integrated approach allows for a more rational and efficient design process, increasing the likelihood of success in discovering new drug candidates. longdom.orgacs.org

Design and Synthesis of Indazolone-Based Chemical Probes for In Vitro and Ex Vivo Biological Investigations

Chemical probes are essential tools for studying biological systems. ntu.edu.tw Designing and synthesizing indazolone-based probes can help elucidate the mechanism of action, identify new biological targets, and visualize the distribution of these compounds in cells and tissues.

Types of indazolone-based probes and their applications:

Fluorescent Probes: By attaching a fluorescent dye to the indazolone scaffold, researchers can visualize the compound's localization within cells using microscopy. This can provide valuable information about its site of action.

Affinity-Based Probes: These probes typically incorporate a reactive group ("warhead") that can form a covalent bond with the target protein, along with a reporter tag (like biotin) for enrichment and identification via mass spectrometry. ntu.edu.tw This is a powerful method for target deconvolution.

Photoaffinity Probes: These probes are inert until activated by UV light, at which point they form a covalent bond with nearby proteins. This allows for precise temporal control over target labeling.

The acetyl group on this compound serves as a convenient attachment point for linking various tags (fluorescent dyes, biotin, photoreactive groups) to create a suite of chemical probes for biological investigation.

Addressing Challenges and Identifying Opportunities in Indazolone-Based Research and Development

Despite the significant promise of indazolone-based compounds, several challenges must be addressed to translate them into clinical therapies. Concurrently, new opportunities are emerging that could accelerate progress in the field.

Challenges:

Synthetic Scalability: While many novel synthetic methods are elegant, scaling them up for preclinical and clinical development can be a major hurdle. nih.gov Future work must focus on developing robust and scalable synthetic routes.

Selectivity and Off-Target Effects: Achieving high selectivity for a specific biological target over closely related ones remains a significant challenge in drug design. nih.gov Poor selectivity can lead to unwanted side effects.

Pharmacokinetics and Bioavailability: Many potent compounds fail in development due to poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism. nih.govresearchgate.net

Global Disparities: Drug discovery and development are often concentrated in high-income countries, which can neglect diseases that are prevalent in developing nations. nih.gov

Opportunities:

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis allows for the rapid generation of analogs, accelerating SAR studies and the optimization of lead compounds. rsc.org

Big Data and AI: The use of big data and artificial intelligence in drug discovery offers the potential to analyze complex biological data, predict compound activity more accurately, and identify novel drug targets. frontiersin.org

Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and government agencies can pool resources and expertise to tackle complex challenges in drug development, from basic research to clinical trials. frontiersin.org

Expanding Chemical Diversity: Exploring novel and diverse substitutions on the indazolone scaffold can lead to the discovery of compounds with entirely new biological activities and improved drug-like properties. nih.gov

By systematically addressing these challenges and capitalizing on emerging opportunities, the scientific community can continue to unlock the full therapeutic potential of this compound and the broader class of indazolone derivatives.

Q & A

Q. Table 1: Synthetic Conditions and Yields

PrecursorSolventBaseYield (%)Reference
4-Acetylbenzyl bromide70% MeOHKOH65–75
Benzyl chloride analogsi-PrOH/H₂ONaOAc50–60

Advanced: How can regioselectivity challenges in N-benzylation of indazolone derivatives be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing O-alkylation or dealkylation pathways. To mitigate this:

  • Use steric/electronic directing groups on the benzyl precursor (e.g., electron-withdrawing acetyl groups at the para position) to favor N-alkylation .
  • Employ low-temperature kinetics (0–5°C) to suppress thermodynamically favored side reactions.
  • Validate regiochemistry using 2D NMR (HSQC, HMBC) to confirm N-benzylation and X-ray crystallography (SHELXL refinement) for unambiguous structural assignment .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify acetyl protons (δ 2.6–2.8 ppm) and benzyl methylene signals (δ 4.8–5.2 ppm). Compare with reference spectra of analogous compounds (e.g., 2-(4-acetylbenzyl)isoindolin-1-one ).
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and indazole ring vibrations.
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
Acetyl CH₃2.62Singlet
Benzyl CH₂5.05Singlet
Indazole C3=O167.5 (13C)-

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement . Parameters include:
    • Monoclinic space group (e.g., P21/c) with unit cell dimensions (a, b, c, β) .
    • Validate bond lengths (C=O: ~1.22 Å) and angles using CIF files.
  • Handling twinned crystals: Apply twin-law matrices in SHELXL and verify with R-factor convergence (< 0.05) .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space groupP21/c
a, b, c (Å)7.97, 16.43, 14.36
β (°)95.13

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Lab PPE: Use nitrile gloves, goggles, and fume hoods due to potential irritancy (based on analogs like 3-indazolone) .
  • Waste disposal: Neutralize acidic byproducts (e.g., acetic acid) before disposal .

Advanced: How can data contradictions in synthetic pathways be analyzed?

Methodological Answer:

  • Case study: Conflicting reports of N-benzylation vs. ring-opening in methanol .
    • Hypothesis testing: Vary solvent polarity (MeOH vs. i-PrOH) and monitor reaction progress via TLC.
    • Mechanistic analysis: Use DFT calculations to compare activation energies of competing pathways.
    • Multi-method validation: Cross-check with NMR, MS, and SCXRD to confirm product identity .

Advanced: What strategies enable site-selective functionalization of the indazolone core?

Methodological Answer:

  • Palladium-catalyzed cross-coupling: Introduce aryl/alkyl groups at the acetylbenzyl position using Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃) .
  • Protecting groups: Temporarily block reactive sites (e.g., acetylation of hydroxyl groups) before functionalization .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm).
  • Melting point analysis: Compare observed mp (e.g., 139–140°C for analogs) with literature values .

Advanced: How to design toxicity studies for in vitro applications?

Methodological Answer:

  • Cell viability assays: Test against HEK293 or HepG2 cells using MTT assays (IC₅₀ determination).
  • Metabolic stability: Incubate with liver microsomes and monitor degradation via LC-MS.
  • Guidelines: Follow OECD 423 for acute toxicity screening .

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